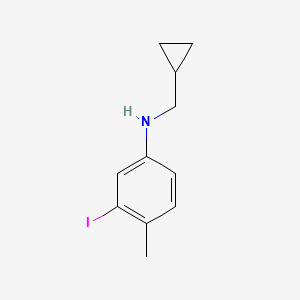
5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine is an organic compound that belongs to the class of pyrimidines It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a 2-methyl-pyridin-3-yloxy group attached to the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chloropyrimidine and 2-methyl-3-hydroxypyridine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the hydroxyl group of 2-methyl-3-hydroxypyridine reacts with 5-bromo-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Coupling Products: Biaryl or heteroaryl compounds formed through coupling reactions.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloropyrimidine: A precursor in the synthesis of 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine.
2-Methyl-3-hydroxypyridine: Another precursor used in the synthesis.
5-Bromo-2-(2-hydroxy-pyridin-3-yloxy)-pyrimidine: A structurally similar compound with a hydroxyl group instead of a methyl group.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a 2-methyl-pyridin-3-yloxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H8BrN3O |
|---|---|
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
5-bromo-2-(2-methylpyridin-3-yl)oxypyrimidine |
InChI |
InChI=1S/C10H8BrN3O/c1-7-9(3-2-4-12-7)15-10-13-5-8(11)6-14-10/h2-6H,1H3 |
Clave InChI |
ZYKKVAYBVNQWKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)OC2=NC=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)
![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)




![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)


